![molecular formula C20H18FN5O B2487141 2-(4-フルオロベンジル)-5-メチル-7-(o-トリルアミノ)-[1,2,4]トリアゾロ[4,3-a]ピリミジン-3(2H)-オン CAS No. 1251685-21-8](/img/structure/B2487141.png)
2-(4-フルオロベンジル)-5-メチル-7-(o-トリルアミノ)-[1,2,4]トリアゾロ[4,3-a]ピリミジン-3(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C20H18FN5O and its molecular weight is 363.396. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
酸化C(sp3)–H官能基化
この化合物は、酸化C(sp3)–H官能基化を受ける能力について研究されています。具体的には、研究者は酸化的な[4 + 1]環化を用いて、I2–DMSOの存在下で1,2,4-トリアゾロ[4,3-a]ピリジンを合成しています。このプロトコルにより、2-メチル-アザヘテロアリーレンのsp3 C–H結合を直接官能基化することで、トリアゾロ[4,3-a]ピリジン-キノリン結合型ジヘテロ環を合成できます。 反応は幅広い基質範囲と良好な官能基許容性を示しています .
微小管重合阻害
[1,2,4]トリアゾロ[4,3-a]ピリジン骨格を含む一連のインドール系誘導体が、新規な微小管重合阻害剤として設計・合成されました。 これらの化合物は、HeLa、A549、MCF-7、およびHCT116などの様々な癌細胞株に対して、中等度から強力な抗増殖活性を示しました .
抗癌活性
研究者は、4-置換フェニル基を有するトリアゾロ[4,3-a]ピラジン誘導体の抗癌活性を調査してきました。これらの誘導体のうち、1つの化合物(22i)は、A549、MCF-7、およびHeLa癌細胞株に対して優れた抗腫瘍活性を示し、IC50値はそれぞれ0.83 μM、0.15 μM、および2.85 μMでした。 さらに、ナノモルレベルで優れたc-Metキナーゼ阻害能を示しました(IC50 = 48 nM) .
作用機序
Target of Action
Compounds with a triazole and pyrimidine structure often interact with various enzymes and receptors in the biological system due to their ability to form multiple hydrogen bonds .
Mode of Action
The compound might bind to its target through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. The presence of fluorine and methyl groups could influence the binding affinity and selectivity .
Biochemical Pathways
Depending on the specific target, the compound could affect various biochemical pathways. For instance, if the target is an enzyme involved in DNA repair, the compound could potentially interfere with DNA repair processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the characteristics of the biological system it interacts with. Factors such as solubility, stability, and molecular size could influence its bioavailability .
Result of Action
The molecular and cellular effects would depend on the specific biochemical pathways that the compound affects. For example, if the compound inhibits a key enzyme in a cellular pathway, it could lead to the accumulation or depletion of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby modulating downstream signaling pathways. Additionally, it interacts with other proteins involved in cell signaling, further influencing cellular responses.
Cellular Effects
The effects of 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits potent anti-proliferative activity . It induces apoptosis and cell cycle arrest, leading to reduced cell viability. The compound also affects cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one exerts its effects through multiple mechanisms. It binds to the ATP-binding site of c-Met kinase, preventing ATP from accessing the site and thereby inhibiting kinase activity . This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular responses. The compound also affects other signaling molecules and enzymes, contributing to its overall biological activity. Additionally, it can modulate gene expression by influencing transcription factors and epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of c-Met kinase activity and continued modulation of cell signaling pathways. The compound’s efficacy may decrease over time due to potential adaptive responses by cells.
Dosage Effects in Animal Models
In animal models, the effects of 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one vary with different dosages. At lower doses, the compound effectively inhibits c-Met kinase activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects. Understanding these transport and distribution mechanisms is crucial for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one plays a critical role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the cytoplasm may influence its interactions with signaling proteins.
生物活性
The compound 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a member of the triazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one consists of a triazole ring fused to a pyrimidine moiety, with specific substitutions that enhance its biological activity. The presence of the fluorobenzyl and o-tolylamino groups contributes to its lipophilicity and potential receptor interactions.
Biological Activity Overview
Research indicates that compounds within the [1,2,4]triazolo[4,3-a]pyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Many derivatives have shown significant antiproliferative effects against various cancer cell lines.
- Antibacterial Properties : Some compounds demonstrate efficacy against bacterial strains.
- Enzyme Inhibition : Certain derivatives act as inhibitors for key enzymes involved in cancer progression and other diseases.
Anticancer Activity
A study evaluating the antiproliferative effects of related triazolo-pyrimidines reported that several derivatives exhibited potent activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
H12 | MGC-803 | 9.47 |
H12 | HCT-116 | 9.58 |
H12 | MCF-7 | 13.1 |
These values suggest that the compound's structural modifications significantly influence its biological activity .
The mechanism by which 2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one exerts its anticancer effects appears to involve:
- Inhibition of the ERK Signaling Pathway : The compound has been shown to decrease phosphorylation levels of ERK1/2 and other associated proteins, leading to reduced cell proliferation and increased apoptosis.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, contributing to its antiproliferative effects.
- Apoptosis Induction : The compound regulates apoptosis-related proteins, promoting programmed cell death in malignant cells .
Antibacterial Activity
Preliminary investigations suggest that certain derivatives of the [1,2,4]triazolo[4,3-a]pyrimidine scaffold also exhibit antibacterial properties. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
These findings indicate potential for development as antibacterial agents .
Case Studies
Several case studies have highlighted the therapeutic potential of triazolo-pyrimidine derivatives:
- Study on Anticancer Effects : A series of compounds were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo. The most active derivative showed significant tumor reduction in xenograft models.
- Antibacterial Efficacy : In clinical settings, derivatives were tested against resistant bacterial strains with promising results indicating their potential as new antibiotics.
特性
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-methyl-7-(2-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c1-13-5-3-4-6-17(13)22-18-11-14(2)26-19(23-18)24-25(20(26)27)12-15-7-9-16(21)10-8-15/h3-11H,12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJAOWLJAPJHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=NN(C(=O)N3C(=C2)C)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。